molecular formula C19H21NO3 B5646430 methyl 1-allyl-4-(4-ethylbenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 1-allyl-4-(4-ethylbenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B5646430
M. Wt: 311.4 g/mol
InChI Key: TXBAXDURMCTWTC-VBKFSLOCSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives, similar to the compound , often involves complex reactions including rearrangements and cyclizations. For example, the rearrangement of a pentenyl group at a pyridine ring during synthesis can lead to the formation of novel pyrrole derivatives (Zugenmaier, 2013). Another approach involves the reaction of 2H-azirines with enamines, yielding a mixture of dihydropyrroles which upon acid treatment provide pyrrole-2-carboxylic acid derivatives in moderate to high yields (Law et al., 1984).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often characterized by X-ray crystallography, providing insights into their crystalline arrangement and molecular geometry. For instance, the study of bibenzyl-4-yl-[5,6-dihydro-6-oxo-1-(4-pentenyl)pyridine-3-carboxylate]-4′-yl-(6-methoxypyridine-3-carboxylate) revealed a triclinic space group, showcasing the complexity and diversity in the structural arrangement of such compounds (Zugenmaier, 2013).

Chemical Reactions and Properties

Pyrrole derivatives undergo various chemical reactions, reflecting their chemical reactivity and functional diversity. For example, ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate can be synthesized from ethyl 2-chloroacetoacetate and cyanoacetamide, indicating the reactivity of pyrrole derivatives towards nucleophilic addition reactions (Dawadi & Lugtenburg, 2011).

properties

IUPAC Name

methyl (4Z)-4-[(4-ethylphenyl)methylidene]-2-methyl-5-oxo-1-prop-2-enylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-5-11-20-13(3)17(19(22)23-4)16(18(20)21)12-15-9-7-14(6-2)8-10-15/h5,7-10,12H,1,6,11H2,2-4H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBAXDURMCTWTC-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=C(N(C2=O)CC=C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=C(N(C2=O)CC=C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4Z)-4-[(4-ethylphenyl)methylidene]-2-methyl-5-oxo-1-(prop-2-EN-1-YL)-4,5-dihydro-1H-pyrrole-3-carboxylate

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